molecular formula C7H10Cl2N2 B11906379 2-(2-Chloropyridin-4-yl)ethanamine hydrochloride

2-(2-Chloropyridin-4-yl)ethanamine hydrochloride

Cat. No.: B11906379
M. Wt: 193.07 g/mol
InChI Key: AWJAFAIJMUCTRK-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine and is commonly used in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)ethanamine hydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using automated equipment to ensure consistency and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloropyridin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-4-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c8-7-5-6(1-3-9)2-4-10-7;/h2,4-5H,1,3,9H2;1H

InChI Key

AWJAFAIJMUCTRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCN)Cl.Cl

Origin of Product

United States

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